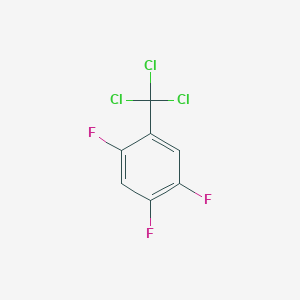

1,2,4-Trifluoro-5-(trichloromethyl)benzene

Description

Context within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a broad class of organic molecules that play a crucial role in various fields, including materials science, medicine, and agriculture. The introduction of halogen atoms onto an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. For instance, halogenation can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

1,2,4-Trifluoro-5-(trichloromethyl)benzene is a prime example of a polyhalogenated aromatic compound where the interplay between different halogen atoms—fluorine and chlorine—governs its chemical behavior. The trifluorinated benzene (B151609) ring is activated towards certain types of reactions, while the trichloromethyl group offers a reactive handle for a variety of synthetic manipulations. The presence of multiple halogen atoms provides a platform for selective chemical modifications, allowing chemists to introduce other functional groups and build molecular complexity.

Scope and Significance in Academic Inquiry

The primary significance of this compound in academic and industrial research lies in its role as a key intermediate. nbinno.com Its enhanced reactivity, stemming from the combination of fluorine and chlorine atoms, makes it a valuable precursor in multi-step synthetic pathways. nbinno.com

Academic inquiry into this compound and its analogs often focuses on exploring new synthetic methodologies and understanding the influence of its unique substitution pattern on reaction outcomes. Researchers are continually developing more efficient and selective ways to synthesize and functionalize such polyhalogenated systems.

The trichloromethyl group can, for example, be converted into a trifluoromethyl group, a common motif in many modern pharmaceuticals and agrochemicals known to enhance efficacy and metabolic stability. The fluorine atoms on the aromatic ring also direct the regioselectivity of further substitution reactions, providing a powerful tool for the precise construction of target molecules.

While specific, in-depth academic studies solely focused on this compound are not extensively documented in publicly available literature, its importance is evident from its classification as a key building block by chemical suppliers and its relationship to more widely studied halogenated benzotrifluorides. The research that does exist often incorporates it as a starting material in broader synthetic campaigns, underscoring its foundational role in accessing more complex and often biologically active compounds.

Below are tables detailing some of the known properties of this compound and a related, structurally similar compound to provide further context.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 136364-60-8 |

| Molecular Formula | C₇H₂Cl₃F₃ |

| Molecular Weight | 249.45 g/mol |

| Boiling Point | 220.4 °C at 760 mmHg |

| Density | 1.626 g/cm³ |

| Flash Point | 98.2 °C |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trifluoro-5-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-5(12)6(13)2-4(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDGLYXARUKIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597385 | |

| Record name | 1,2,4-Trifluoro-5-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136364-60-8 | |

| Record name | 1,2,4-Trifluoro-5-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigations into the Chemical Reactivity and Transformation Pathways of 1,2,4 Trifluoro 5 Trichloromethyl Benzene

Fundamental Reaction Types and Functional Group Transformations

The chemical character of 1,2,4-Trifluoro-5-(trichloromethyl)benzene is largely defined by the reactivity of its two key structural components: the polyfluorinated aromatic ring and the trichloromethyl side chain. The strong electron-withdrawing nature of both the fluorine atoms and the trichloromethyl group renders the benzene (B151609) ring highly susceptible to certain reaction types while also enabling specific transformations of the side chain itself.

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the three fluorine atoms and the trichloromethyl group, which significantly lower the electron density of the benzene ring. This electron deficiency facilitates the initial attack by a nucleophile, which is the rate-determining step of the SNAr mechanism. nih.govyoutube.comyoutube.com

In the context of polyfluoroarenes, nucleophilic attack can lead to the displacement of a fluoride (B91410) anion. nih.gov Contrary to substitution reactions in aliphatic systems, fluoride is an excellent leaving group in SNAr reactions. This is attributed to the high electronegativity of fluorine, which creates a strong polarization of the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, whose stability is enhanced by the presence of multiple electron-withdrawing substituents. youtube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Description | Influence on this compound |

|---|---|---|

| Electron-Withdrawing Groups | Stabilize the negative charge of the Meisenheimer intermediate. | The three -F atoms and the -CCl₃ group strongly activate the ring for SNAr. |

| Leaving Group | Must be able to depart from the stabilized intermediate. | Fluorine is an effective leaving group in SNAr due to its high electronegativity. youtube.com |

| Nucleophile | The attacking species that replaces the leaving group. | A wide range of nucleophiles (e.g., alkoxides, amines, thiolates) can be employed. nih.govbeilstein-journals.org |

| Reaction Conditions | Typically involves a polar aprotic solvent and may require heat. | Conditions are selected to facilitate the formation and decomposition of the intermediate. |

Reduction of the Trichloromethyl Group

The trichloromethyl group of this compound can undergo reduction. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from its close analogue, benzotrichloride (B165768) (C₆H₅CCl₃). The transformation of the -CCl₃ group is a key pathway for functional group interconversion.

A common reduction pathway involves the conversion of the trichloromethyl group to a methyl group (-CH₃). This can be achieved using various reducing agents, often involving catalytic hydrogenation or metal-based reductions. This transformation effectively converts the electron-withdrawing -CCl₃ group into an electron-donating -CH₃ group, significantly altering the electronic properties of the aromatic ring.

Oxidation of the Trichloromethyl Group

The trichloromethyl group is at the same oxidation state as a carboxylic acid and can be converted to this functional group through hydrolysis. For the analogous compound benzotrichloride, hydrolysis to benzoic acid is a well-established industrial process that occurs readily in the presence of water or base. researchgate.netwikipedia.org This reaction proceeds via the sequential substitution of chlorine atoms with hydroxyl groups, forming an unstable trichloro-gem-diol intermediate which then eliminates HCl to yield the carboxylic acid.

This transformation is a critical synthetic pathway, as it converts the chemically robust trichloromethyl group into a versatile carboxylic acid functional group (-COOH). The resulting 2,4,5-trifluorobenzoic acid can then serve as a precursor for a wide array of other derivatives. The hydrolysis of trifluoromethyl groups to carboxylic acids has also been demonstrated, typically under harsher acidic conditions. nih.gov

Table 2: Key Transformations of the Trichloromethyl Group

| Transformation | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | Catalytic Hydrogenation, Metal Reductants | Methyl (-CH₃) | Changes the electronic nature of the substituent from withdrawing to donating. |

| Oxidation (Hydrolysis) | Water, Acid or Base Catalysis | Carboxylic Acid (-COOH) | Provides a route to versatile benzoic acid derivatives. researchgate.netwikipedia.org |

Participation in Advanced Chemical Systems

The unique electronic properties of this compound, particularly its capacity to function as an electron acceptor, make it a candidate for applications in advanced chemical systems, such as photo-initiated polymerization.

Role as Electron Acceptor in Photo-initiating Systems for Radical Polymerization

Compounds bearing trichloromethyl groups have demonstrated high efficacy as photoinitiators for free radical polymerization. rsc.org These systems operate as Type I photoinitiators, where the initiator molecule undergoes homolytic cleavage upon absorption of light to directly generate radicals. acs.orgcore.ac.uk

In the case of a molecule like this compound, ultraviolet (UV) irradiation can induce the cleavage of a carbon-chlorine bond within the -CCl₃ group. This homolytic bond scission produces a dichloromethyl radical (·CHCl₂) and a chlorine radical (Cl·). Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates. The efficiency of such systems can be enhanced by combining them with additives like amines or iodonium (B1229267) salts. rsc.org The strong electron-withdrawing nature of the trifluorinated ring can influence the absorption characteristics and the efficiency of the radical generation process.

Electron Transfer Dynamics and Reduction Potentials in Photochemical Processes

The highly electron-deficient nature of the this compound ring system makes it an excellent electron acceptor in photochemical processes. It can form an electron-donor-acceptor (EDA) complex with a suitable electron-donor molecule. beilstein-journals.org An EDA complex is a ground-state aggregate formed through weak dipole-dipole interactions. beilstein-journals.org

Upon photoexcitation with light of an appropriate wavelength, this EDA complex can undergo an intermolecular electron transfer from the donor to the acceptor (this compound). This process, known as photoinduced electron transfer (PET), generates a radical cation from the donor and a radical anion from the acceptor. The formation of these radical ions can initiate a variety of subsequent chemical reactions. The reduction potential of the acceptor molecule is a critical parameter in these dynamics, as it determines the thermodynamic feasibility of the electron transfer event. The presence of multiple electronegative substituents on the benzene ring makes the reduction potential of this compound favorable for acting as an acceptor with a wide range of electron donors. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzotrichloride |

| Benzoic Acid |

Comparative Reactivity Studies with Related Halogenated Aromatics

The chemical reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of its substituents: three fluorine atoms and a trichloromethyl group. These groups collectively reduce the electron density of the aromatic ring, which in turn governs its susceptibility to attack by either electrophiles or nucleophiles.

In electrophilic aromatic substitution (EAS) , the benzene ring acts as a nucleophile. The presence of multiple electron-withdrawing groups deactivates the ring, making it less reactive towards electrophiles compared to benzene or less halogenated aromatics. This deactivation is a consequence of the inductive effect of the fluorine atoms and the trichloromethyl group, which pull electron density away from the ring, diminishing its ability to attack an incoming electrophile. For instance, the nitration of toluene (B28343) (methylbenzene), which has an electron-donating group, is about 25 times faster than the nitration of benzene. In stark contrast, trifluoromethylbenzene is approximately 40,000 times less reactive than benzene in the same reaction, highlighting the profound deactivating effect of a single trifluoromethyl group. Given that this compound possesses even more electron-withdrawing substituents, its deactivation towards electrophilic attack is expected to be even more pronounced.

Conversely, this pronounced electron deficiency makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr) . In SNAr reactions, the aromatic ring is attacked by a nucleophile, and the presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The fluorine and trichloromethyl groups in this compound effectively stabilize this intermediate through their inductive effects, thereby facilitating the substitution of one of the ring's substituents, typically a halogen, by a nucleophile.

The reactivity of halogenated benzenes in SNAr generally increases with the number and strength of electron-withdrawing groups. Furthermore, in many cases, fluorinated aromatics are more reactive in SNAr than their chlorinated counterparts. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

To provide a quantitative perspective on the influence of substituents on electrophilic aromatic substitution, the following table presents the relative rates of nitration for benzene, toluene, and trifluoromethylbenzene.

Relative Rates of Nitration for Selected Aromatic Compounds

| Compound | Substituent | Relative Rate of Nitration (Benzene = 1) | Product Distribution (ortho/meta/para) |

|---|---|---|---|

| Benzene | -H | 1 | - |

| Toluene | -CH₃ (electron-donating) | 25 | 63% / 3% / 34% |

| Trifluoromethylbenzene | -CF₃ (electron-withdrawing) | 2.5 x 10⁻⁵ | 6% / 91% / 3% |

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,4 Trifluoro 5 Trichloromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 1,2,4-Trifluoro-5-(trichloromethyl)benzene. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR and ¹³C NMR Investigations

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the two aromatic protons. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and would therefore appear as distinct multiplets. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the fluorine and trichloromethyl substituents. The proton ortho to the trichloromethyl group would likely resonate at a lower field compared to the proton situated between two fluorine atoms. Furthermore, spin-spin coupling between the protons (³JHH) and with the neighboring fluorine atoms (³JHF and ⁴JHF) would result in complex splitting patterns.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Seven distinct signals are expected, corresponding to the six aromatic carbons and the one carbon of the trichloromethyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bonded to fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbon of the trichloromethyl group is expected to appear at a chemical shift typical for a carbon atom bonded to three chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | 7.6 - 7.8 | - | ddd |

| H-6 | 7.3 - 7.5 | - | ddd |

| C-1 | - | 155 - 160 (d, ¹JCF) | Doublet |

| C-2 | - | 150 - 155 (d, ¹JCF) | Doublet |

| C-3 | - | 115 - 120 | Singlet (or complex multiplet) |

| C-4 | - | 158 - 163 (d, ¹JCF) | Doublet |

| C-5 | - | 130 - 135 | Singlet (or complex multiplet) |

| C-6 | - | 110 - 115 | Singlet (or complex multiplet) |

| -CCl₃ | - | 95 - 100 | Singlet |

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR spectroscopy is a powerful technique for probing the fluorine atoms in this compound. Three distinct signals are anticipated, one for each of the chemically non-equivalent fluorine atoms. The chemical shifts of these fluorine nuclei are highly sensitive to their electronic environment. The fluorine atom at position 4, flanked by a proton and a carbon bearing a trichloromethyl group, is expected to have a different chemical shift compared to the fluorine atoms at positions 1 and 2.

Furthermore, the ¹⁹F NMR spectrum will display complex coupling patterns arising from spin-spin interactions between the fluorine atoms themselves (³JFF and ⁴JFF) and with the aromatic protons (³JHF and ⁴JHF). Analysis of these coupling constants can provide valuable information about the relative positions of the fluorine and hydrogen atoms on the benzene (B151609) ring.

Table 2: Predicted ¹⁹F NMR Data for this compound Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

| Fluorine Atom | Predicted Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity |

| F-1 | -110 to -120 | ddd |

| F-2 | -125 to -135 | ddd |

| F-4 | -130 to -140 | ddd |

Two-Dimensional NMR Methodologies (e.g., gCOSY, gNOESY, gHSQC, gHMBC for related compounds)

gCOSY (gradient Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this case, a cross-peak between the two aromatic proton signals would confirm their scalar coupling.

gNOESY (gradient Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For this molecule, NOE correlations could be observed between adjacent protons and between protons and nearby fluorine atoms.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would definitively assign the ¹³C signals for the two protonated aromatic carbons.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over two or three bonds). For this compound, HMBC would be instrumental in assigning the quaternary carbon signals by observing correlations from the aromatic protons to the surrounding carbon atoms, including the carbon of the trichloromethyl group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound, as well as for understanding its fragmentation pathways under ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram would show a single peak corresponding to the compound, and the mass spectrometer would provide its mass spectrum.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) corresponding to the molecular weight of the compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, M+4, and M+6, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of chlorine radicals (•Cl), leading to the [M-Cl]⁺ ion, which would also exhibit a characteristic isotopic pattern. Further fragmentation could involve the loss of the trichloromethyl radical (•CCl₃) to give a trifluorobenzene cation, or the loss of fluorine radicals.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Note: These are predicted fragmentation patterns. Actual fragmentation may vary.

| m/z | Proposed Fragment | Notes |

| 282/284/286/288 | [C₇H₂Cl₃F₃]⁺˙ | Molecular ion with characteristic chlorine isotope pattern |

| 247/249/251 | [C₇H₂Cl₂F₃]⁺ | Loss of a chlorine radical |

| 163 | [C₆H₂F₃]⁺ | Loss of the trichloromethyl radical |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be rich and complex, characterized by absorption bands arising from the vibrations of the trifluorinated benzene ring and the trichloromethyl group. The substitution pattern on the benzene ring lowers its symmetry, leading to more complex spectra than that of benzene itself.

Key expected vibrational modes include:

Aromatic C-H Stretching: Vibrations of the remaining C-H bonds on the benzene ring are anticipated in the 3100-3000 cm⁻¹ region. vscht.cz

C-C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. vscht.cz The presence of both electron-withdrawing fluorine and trichloromethyl groups will influence the exact positions of these bands.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the 1400-1000 cm⁻¹ region. wpmucdn.com The specific frequencies will be influenced by the presence of multiple fluorine atoms and their positions on the ring.

C-Cl Stretching: The vibrations of the C-Cl bonds in the trichloromethyl group are anticipated to produce strong to medium intensity bands in the 840-600 cm⁻¹ region. wpmucdn.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also be present, contributing to the fingerprint region of the spectrum.

The gas-phase FT-IR spectrum of the closely related 1,2,4-trifluorobenzene (B1293510) shows prominent absorption bands, which can be used to approximate the contributions of the trifluorinated ring in the target molecule. nist.gov

Anticipated FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| C-F Stretch | 1400 - 1000 | Strong |

| C-Cl Stretch | 840 - 600 | Strong to Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be particularly useful for characterizing the symmetric vibrations of the benzene ring and the C-Cl bonds.

Expected prominent Raman signals include:

Ring Breathing Mode: A strong, sharp band characteristic of the symmetric expansion and contraction of the benzene ring is expected. For benzene, this mode is observed at 992 cm⁻¹. mdpi.com The substitution will shift this frequency.

C-Cl Symmetric Stretch: The symmetric stretching of the C-Cl bonds in the trichloromethyl group should give rise to a strong and polarized Raman band.

Aromatic C-H Stretching: These vibrations will also be present in the Raman spectrum, though typically with weaker intensity than in the IR.

The Raman spectrum of benzotrichloride (B165768) ((trichloromethyl)benzene) provides insight into the vibrational modes associated with the trichloromethyl group attached to a benzene ring. chemicalbook.com Similarly, studies on 1,3,5-trifluorobenzene (B1201519) have utilized Raman spectroscopy to investigate its vibrational modes. chemicalbook.com

Anticipated FT-Raman Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Ring Breathing Mode | ~1000 | Strong |

| C-Cl Symmetric Stretch | 750 - 650 | Strong |

Electronic Spectroscopy for Photophysical Property Analysis

Electronic spectroscopy, including UV-Visible absorption and photoluminescence techniques, provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound is expected to be dominated by the π → π* transitions of the benzene chromophore. The presence of both fluoro and trichloromethyl substituents will influence the position and intensity of the absorption bands. Halogen substitution on a benzene ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The vapor-phase UV absorption spectrum of 1,2,4-trifluorobenzene shows a 0-0 band at approximately 37126 cm⁻¹ (around 269 nm). cdnsciencepub.com The addition of the trichloromethyl group is expected to further influence the electronic structure and shift the absorption bands. Studies on halogenated benzenes have shown that increasing the number of halogen substituents can affect the absorption spectra. nih.gov

Anticipated UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent Effects |

|---|---|---|

| π → π* (Primary) | ~200 - 220 | Minimal |

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, provides insights into the emissive properties of a molecule after electronic excitation. For many halogenated aromatic compounds, fluorescence quantum yields can be low due to heavy-atom effects that promote intersystem crossing to the triplet state.

The fluorescence of substituted benzenes can be quenched by halocarbons, and the efficiency of this quenching is related to the electron-donating or -withdrawing nature of the substituents. cdnsciencepub.com Studies on fluorinated benzenes have shown that the fluorescence properties are dependent on the number and position of the fluorine atoms. nih.gov For instance, fluorinated tolanes with amine-based donors have been shown to exhibit aggregation-induced emission characteristics. nih.gov The photoluminescence quantum yield is a key parameter that quantifies the efficiency of the fluorescence process. horiba.com

Given the presence of multiple heavy atoms (chlorine and fluorine), it is anticipated that this compound may exhibit weak fluorescence and potentially measurable phosphorescence at low temperatures. The specific emission wavelengths and quantum yields would be highly dependent on the solvent and temperature.

Anticipated Photoluminescence Properties of this compound

| Property | Expected Characteristics |

|---|---|

| Fluorescence | Likely to be weak due to heavy-atom effect |

| Phosphorescence | May be observable at low temperatures |

| Quantum Yield | Expected to be low |

X-ray Diffraction for Solid-State Structural Determination (for related compounds)

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure data is currently available for this compound, analysis of related compounds can provide valuable insights into the expected molecular geometry and intermolecular interactions.

The crystal structure of 1,3,5-trifluorobenzene has been determined, revealing details about C-H···F interactions. nih.gov Studies on polychlorinated biphenyls and other halogenated benzenes have also provided a wealth of information on the influence of halogen atoms on crystal packing. nih.gov For instance, the crystal structure of a syndiotactic polystyrene-toluene molecular compound is isomorphous to that with 1,2,4-trichlorobenzene (B33124), indicating similar packing motifs. kpi.ua

Based on these related structures, it can be inferred that the crystal structure of this compound would be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak C-H···F and C-H···Cl hydrogen bonds. The bulky trichloromethyl group and the polar C-F bonds would play a significant role in dictating the packing arrangement in the solid state.

Anticipated Crystallographic Data for this compound (based on related compounds)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely to be monoclinic or orthorhombic |

| Intermolecular Interactions | Van der Waals forces, dipole-dipole, C-H···F, C-H···Cl |

| Molecular Conformation | The benzene ring will be planar, with the substituents extending from the ring. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-trifluorobenzene |

| (trichloromethyl)benzene |

| Benzene |

| 1,3,5-trifluorobenzene |

| Benzotrichloride |

Computational and Theoretical Investigations into 1,2,4 Trifluoro 5 Trichloromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide deep insights into electronic structure, molecular geometry, and energetic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. cond-mat.de It is widely applied to molecules to predict a variety of properties, including molecular geometries, vibrational frequencies, and energies. researchgate.net For a molecule like 1,2,4-trifluoro-5-(trichloromethyl)benzene, DFT calculations would be instrumental in understanding how the electron-withdrawing trifluoro and trichloromethyl groups influence the electron distribution within the benzene (B151609) ring. However, specific DFT studies focused on this compound are not present in the surveyed literature. While DFT has been used to study other substituted benzene derivatives, direct application and results for the title compound are not available. researchgate.netglobalresearchonline.net

Geometry Optimization and Global Minimum Determination

A critical step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. This process identifies the global minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Such information is crucial for understanding the molecule's three-dimensional shape and steric properties. A search of existing literature did not yield any studies that have performed geometry optimization or determined the global minimum structure for this specific compound.

Energy Calculation Methodologies

Various methodologies are employed within the DFT framework to calculate the energy of a molecule. The choice of functional and basis set is critical for obtaining accurate results. A functional such as B3LYP is commonly used for its balance of accuracy and computational cost in studying organic molecules. researchgate.net The basis set, which describes the atomic orbitals, also plays a significant role in the accuracy of the calculations. While methodologies like B3LYP have been applied to a wide range of benzene derivatives, there is no documented use of specific methods like B3LYPV1R-KTZVPP for calculating the energy of this compound in the reviewed literature.

Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into processes that can be difficult to observe experimentally.

Electron Transfer Processes and Reduction Potential Prediction

Electron transfer is a fundamental step in many chemical reactions. researchgate.net The electrochemical reduction of related compounds, such as trichloromethyl derivatives of benzene, has been studied, indicating that these processes often involve a concerted electron transfer and bond-breaking mechanism. rsc.org The reduction potential is a key parameter that quantifies the tendency of a molecule to accept an electron. Computational methods can be used to predict these potentials, offering insights into the reactivity of a compound. mdpi.com However, there are no specific studies in the literature that predict the reduction potential or model the electron transfer processes of this compound.

Investigation of Reaction Barriers and Transition States

Understanding the energy landscape of a reaction, including the energy of transition states and the height of reaction barriers, is crucial for predicting reaction rates and pathways. Computational chemistry allows for the detailed investigation of these parameters. For a molecule like this compound, this could involve modeling its reactions, for instance, nucleophilic substitution on the benzene ring or reactions involving the trichloromethyl group. The literature search did not uncover any investigations into the reaction barriers or transition states for reactions involving this specific compound.

Molecular Electron Density Theory (MEDT) for Understanding Reaction Courses

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity. nih.gov Proposed by Luis R. Domingo in 2016, MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.govencyclopedia.pub This theory analyzes the changes in electron density along a reaction pathway to understand and predict the course of chemical reactions. nih.gov

A MEDT analysis of a reaction involving this compound would involve:

Conceptual DFT (CDFT) Reactivity Indices: Calculating indices such as electrophilicity and nucleophilicity to predict the role of the molecule in a reaction.

Electron Localization Function (ELF) Analysis: A topological analysis of the electron density to characterize the nature of chemical bonds and their changes during a reaction. This helps in understanding bond formation and cleavage processes in a detailed, step-by-step manner.

Gibbs Free Energy Analysis: Mapping the reaction profile to identify transition states and intermediates, thereby elucidating the reaction mechanism and its feasibility.

However, no MEDT studies have been specifically conducted on this compound to analyze its reaction courses. Such a study would provide insights into its reactivity with various reagents, but the research has not yet been performed.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules before they are synthesized or analyzed experimentally. The calculation of vibrational frequencies using methods like Density Functional Theory (DFT) is a standard practice. researchgate.net These calculations help in the interpretation and assignment of experimental infrared (IR) and Raman spectra. nih.gov

For this compound, a theoretical prediction of its vibrational frequencies would typically involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear positions are calculated. This results in a set of harmonic vibrational frequencies. ethz.ch

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR or Raman spectrum.

These theoretical spectra are invaluable for identifying the characteristic vibrational modes of the molecule, such as C-F stretches, C-Cl stretches, C-C ring vibrations, and deformations associated with the trichloromethyl group. Despite the utility of this method, a search of the literature reveals no published theoretical predictions of the vibrational frequencies for this compound.

Solvation Effects in Computational Chemistry (e.g., Polarizable Continuum Model (PCM))

Chemical reactions and properties are often significantly influenced by the solvent. Computational models are used to simulate these environmental effects. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. wikipedia.orgfiveable.me In PCM, the solvent is treated as a continuous, polarizable dielectric medium rather than individual molecules, which makes the calculation computationally efficient. wikipedia.org

A computational study of this compound incorporating PCM would involve:

Defining a molecular cavity within the dielectric continuum that encloses the solute molecule.

Calculating the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum. fiveable.me

Iteratively solving the equations for the solute's electronic structure and the solvent's reaction field until self-consistency is achieved.

This approach allows for the calculation of solvation free energies and the study of how a solvent might affect the molecule's geometry, reactivity, and spectroscopic properties. Different solvents can be modeled by changing the dielectric constant in the calculation. uni-muenchen.de There are currently no published studies that apply the Polarizable Continuum Model or other solvation models to investigate the properties of this compound in different solvent environments.

Advanced Applications of 1,2,4 Trifluoro 5 Trichloromethyl Benzene in Materials Science and Chemical Synthesis

Role as a Synthetic Intermediate in Complex Organic Synthesis

The presence of both highly electronegative fluorine atoms on the benzene (B151609) ring and a reactive trichloromethyl group provides 1,2,4-Trifluoro-5-(trichloromethyl)benzene with a unique chemical profile, establishing it as a critical building block in multi-step organic synthesis. nbinno.com

Precursor in the Synthesis of Highly Functionalized Organic Compounds

This compound serves as a key intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical sectors. nbinno.com The trichloromethyl group (-CCl₃) is a versatile functional group that can be chemically transformed into other moieties. For instance, analogous structures like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) are used as intermediates where the -CCl₃ group undergoes a halogen exchange reaction (fluorination) to produce a trifluoromethyl (-CF₃) group, a common feature in many active pharmaceutical and agrochemical ingredients. nih.gov Similarly, related compounds such as 2,4-dichloro-5-fluoro-(trichloromethyl)benzene are important precursors for synthesizing molecules like 2,4-dichloro-5-fluorobenzoyl chloride, which is then widely used in the production of medicines, pesticides, and dyes. google.com This highlights the role of the trichloromethyl-substituted benzene core as a foundational element for building more complex and highly functionalized derivatives.

Contribution to Specialty Chemical Production

In the realm of specialty chemicals, this compound is essential for producing high-performance materials. nbinno.com Its unique combination of fluorine and chlorine atoms imparts enhanced reactivity, allowing for diverse synthetic transformations crucial for developing specialty aromatic chemicals. nbinno.com The fluorinated benzene ring provides a stable core with specific electronic properties, while the trichloromethyl group acts as a reactive handle for further chemical modifications. This versatility makes it a valuable precursor in the fine chemical sector for creating compounds used in demanding industrial applications where specific chemical and physical properties are required. nbinno.com

Development of Advanced Materials

The distinct electronic and chemical properties of this compound make it a candidate for inclusion in the development of advanced materials, ranging from polymers to electronic components.

Components in Radical Photo-initiating Systems for Polymer Chemistry

The trichloromethyl group (-CCl₃) is a known photo-cleavable moiety capable of generating radicals upon exposure to light, which can initiate polymerization. rsc.org Compounds containing this group, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, function as efficient Type I photoinitiators for the free-radical polymerization of (meth)acrylates under near-UV or visible LED irradiation. rsc.org The mechanism involves the homolytic cleavage of a carbon-chlorine bond within the -CCl₃ group to produce a dichloromethyl radical and a chlorine radical, both of which can initiate the polymerization process. The presence of this functional group in this compound suggests its potential application in similar photo-initiating systems, where it could be used to trigger polymerization reactions in coatings, adhesives, and 3D printing resins. rsc.org

Integration into Electronic Materials (e.g., Liquid Crystals, Electro-optic Devices)

Fluorinated aromatic compounds are of significant interest in the field of electronic materials due to their unique dielectric properties and high thermal stability. The introduction of trifluorophenyl-based monomers has been shown to favorably influence the electro-optic performance of polymer-stabilized blue phase liquid crystals. researchgate.net The strong electronegativity of fluorine atoms creates significant dipole moments within the molecule, which can enhance properties like the Kerr constant in electro-optic materials. researchgate.netmdpi.com Organic electro-optic materials often consist of an electron donor, an electron acceptor, and a π-conjugated bridge; the electronic nature of the components is critical. researchgate.net The trifluorobenzene moiety of this compound, with its distinct electronic profile, makes it a candidate for integration as a building block into the molecular architecture of liquid crystals or other electro-optic devices to fine-tune their responsiveness and stability. harvard.eduharvard.edu

Monomers for Novel Fluoropolymer Architectures

While it can be used as an additive to enhance the thermal stability and chemical resistance of fluorinated polymers, this compound also holds potential as a precursor for creating novel monomers. nbinno.com For example, substituted benzene rings can serve as the core for multi-functional monomers. A related synthetic strategy involves the reaction of 1,3,5-tribromobenzene (B165230) with a perfluoroalkenylzinc reagent to yield the trifunctional monomer 1,3,5-tris(α,β,β-trifluorovinyl)benzene, designed for creating cross-linked fluoropolymers. rsc.org Through chemical modification of its trichloromethyl group, this compound could be similarly converted into a functionalized monomer, enabling the synthesis of new fluoropolymers with tailored architectures and properties.

| Application Area | Specific Role of this compound | Relevant Sections |

| Organic Synthesis | Intermediate for agrochemicals and pharmaceuticals. nbinno.com | 6.1.1 |

| Specialty Chemicals | Precursor for high-performance aromatic compounds. nbinno.com | 6.1.2 |

| Polymer Chemistry | Potential component in radical photo-initiating systems. | 6.2.1 |

| Electronic Materials | Building block for liquid crystals and electro-optic materials. | 6.2.2 |

| Fluoropolymers | Additive for enhanced stability; precursor for novel monomers. nbinno.com | 6.2.3 |

Additives in High-Performance Lubricant Formulations

While direct, specific research on this compound as a lubricant additive is not extensively detailed in publicly available literature, the properties inherent to fluorinated and chlorinated compounds suggest its potential utility in high-performance formulations. Fluorinated additives are primarily used in lubricants to reduce wear and friction. researchgate.net Polytetrafluoroethylene (PTFE), for example, is valued for its low coefficient of friction and thermal stability, making it an attractive additive. researchgate.net

The presence of the trifluoromethyl group (-CF3) in a compound's structure is known to contribute to high thermal stability and chemical resistance. nih.gov These characteristics are critical for lubricants operating under extreme temperature and pressure conditions, where thermal and oxidative breakdown must be minimized. researchgate.net The incorporation of fluorine and chlorine atoms onto the benzene ring in this compound would likely enhance its stability and could help form a resilient protective film on metal surfaces, a key function of anti-wear additives. shamrocktechnologies.com The use of fluorinated additives is a well-established practice in various grease and low-viscosity lubricant applications to improve performance. researchgate.net

Fundamental Research in Halogenated Compound Behavior

Nature has evolved a diverse array of enzymes that can install and remove halogen atoms from organic molecules. nih.gov These enzymes utilize various mechanistic strategies, including oxidation, reduction, and substitution, to act on a wide range of chemical structures. nih.govacs.org Dehalogenating enzymes, in particular, are crucial for the biodegradation of man-made organohalogens that have entered the environment. nih.govacs.org The breakdown of halogenated aromatics is often a multi-step process involving upper, middle, and lower metabolic pathways designed to convert toxic compounds into common cellular metabolites. researchgate.netmahidol.ac.th The dehalogenation step is typically the most challenging part of this process. researchgate.net

Several classes of enzymes are involved in these transformations:

Flavin-Dependent Halogenases (FDHs): These enzymes are widespread and catalyze the oxidation of a halide ion (like Cl⁻ or Br⁻) to a more electrophilic "halenium" ion (X⁺), which then halogenates electron-rich aromatic substrates. nih.gov

Dioxygenases: Found in the biodegradation pathways of compounds like chlorobenzene, these enzymes incorporate two hydroxyl groups into the aromatic ring, which can facilitate the eventual removal of a halogen. nih.gov

Flavin-Dependent Monooxygenases: This class of enzymes is central to the degradation of many halogenated aromatic compounds. nih.gov They catalyze dehalogenation by incorporating one oxygen atom from O₂ into the substrate (hydroxylation), which leads to the elimination of a halide ion. nih.gov These can be single-component enzymes, where all reaction steps occur on one polypeptide, or two-component systems that use a separate reductase and oxygenase. nih.gov

Hydrolytic Dehalogenases: These enzymes replace a halogen atom with a hydroxyl group derived from a water molecule. researchgate.net

The table below summarizes the primary enzyme classes involved in the metabolism of halogenated aromatic compounds.

| Enzyme Class | Catalytic Function | Typical Substrates | Mechanism of Action |

| Flavin-Dependent Halogenases (FDHs) | Installs halogen atoms | Electron-rich aromatics | Oxidizes halide (X⁻ to X⁺) for electrophilic substitution. nih.gov |

| Dioxygenases | Adds two hydroxyl groups | Halogenated benzenes | Initiates ring destabilization for further degradation. nih.gov |

| Flavin-Dependent Monooxygenases | Removes halogen via hydroxylation | Halogenated phenols | Incorporates an oxygen atom, leading to halide elimination. nih.govresearchgate.net |

| Hydrolytic Dehalogenases | Replaces halogen with hydroxyl | Chlorobenzoates | Uses water to substitute the halogen atom. researchgate.net |

The interaction of halogenated compounds like this compound with biological systems is primarily understood through the lens of microbial degradation and molecular recognition phenomena such as halogen bonding. researchgate.netchemrxiv.org The persistence of many halogenated aromatics in the environment is due to their chemical stability, which has driven microorganisms to evolve specific enzymatic pathways for their breakdown. researchgate.net

The key chemical mechanism for initiating the degradation of halogenated phenols is oxidative dehalogenation catalyzed by flavin-dependent monooxygenases. nih.gov This process begins with the enzyme's flavin cofactor being reduced. This reduced flavin reacts with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. nih.govresearchgate.net This intermediate is the crucial oxidizing agent that hydroxylates the aromatic ring, leading to the concomitant elimination of a halide ion. nih.gov

Beyond enzymatic degradation, noncovalent interactions play a significant role. Halogen bonds, where a halogen atom acts as an electrophilic species interacting with a Lewis base (like an oxygen or nitrogen atom), are increasingly recognized for their importance in biochemical systems. chemrxiv.org Molecular dynamics simulations have shown that favorable halogen bonds can form between halobenzene derivatives and the phosphate (B84403) or ester oxygen atoms in phospholipid bilayers, which constitute cell membranes. chemrxiv.org This interaction can influence how these compounds insert into and orient themselves within a biological membrane, which may be a determining factor in their pharmacological or toxicological activity. chemrxiv.orgnih.gov

The table below outlines the key molecular interactions and the biological components involved.

| Type of Interaction | Chemical Mechanism | Biological Component | Consequence |

| Enzymatic Degradation | Oxidative dehalogenation via a C4a-hydroperoxyflavin intermediate. nih.govresearchgate.net | Flavin-dependent monooxygenases | Biodegradation and detoxification of the halogenated compound. researchgate.net |

| Halogen Bonding | Electrophilic interaction between a halogen atom and a Lewis base (e.g., oxygen). chemrxiv.org | Phospholipid membranes (phosphate and ester groups) | Influences membrane insertion, permeability, and orientation of the compound. chemrxiv.orgnih.gov |

| Hydrophobic Interactions | Partitioning of the nonpolar aromatic ring into the lipid core of membranes. researchgate.net | Lipid bilayers of cell membranes | Accumulation within the hydrophobic interior of the membrane. researchgate.net |

Environmental Fate and Degradation Studies of 1,2,4 Trifluoro 5 Trichloromethyl Benzene in Academic Contexts

Environmental Distribution and Partitioning Behavior

Atmospheric Transport and Degradation Pathways

Once released into the atmosphere, 1,2,4-Trifluoro-5-(trichloromethyl)benzene is expected to undergo long-range transport, a characteristic shared with other halogenated benzenes. vliz.beresearchgate.netnih.gov The primary degradation pathway in the troposphere is anticipated to be through reactions with photochemically generated hydroxyl (•OH) radicals. cdc.gov The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For instance, the atmospheric degradation of toluene (B28343), a related compound, is known to be initiated by hydroxyl radicals. nih.gov The presence of electron-withdrawing fluorine and trichloromethyl groups on the benzene (B151609) ring will influence the rate of this reaction.

The atmospheric fate of halogenated aromatic compounds is an area of active research, as their degradation can contribute to the formation of secondary organic aerosols. nih.gov The specific intermediate and final products of the atmospheric degradation of this compound have not been empirically determined.

Fate in Aquatic and Terrestrial Ecosystems (e.g., soil adsorption, volatilization)

In aquatic and terrestrial environments, the fate of this compound is governed by processes such as volatilization, adsorption to soil and sediment, and various transformation reactions. Due to its expected low water solubility and moderate vapor pressure, volatilization from water surfaces to the atmosphere is a likely transport mechanism. cdc.gov

The degree of adsorption to soil and sediment is dependent on the organic carbon content of the solid phase and the lipophilicity of the compound. The presence of multiple halogen atoms suggests a tendency for this compound to partition to organic matter. In soil, its mobility and bioavailability will be influenced by these adsorption processes. cdc.gov

Abiotic Transformation Processes

Abiotic transformation processes, including photochemical and hydrolytic degradation, are significant in determining the environmental persistence of this compound.

Photochemical Degradation Mechanisms (e.g., reaction with hydroxyl radicals)

The table below summarizes findings from studies on the photolysis of various fluorinated aromatic compounds, which can provide insights into the potential photochemical behavior of this compound.

| Compound Class | Key Findings |

| Fluorinated Pharmaceuticals | Aryl-F moieties are generally more labile than heteroaromatic-F groups. oup.com |

| Trifluoromethylphenols | Photolysis rates are pH-dependent, with higher rates at higher pH. acs.org |

| Celecoxib (a Het-CF3 compound) | Showed significant defluorination upon photolysis, contrary to other Het-CF3 compounds. nih.govacs.org |

Interactive Data Table: Photochemical Degradation of Fluorinated Aromatic Compounds This table is based on data from analogous compounds and is for illustrative purposes.

| Compound Type | Degradation Pathway | Influencing Factors | Potential Products |

|---|---|---|---|

| Aryl-Fluorine Compounds | Photolytic Cleavage | UV wavelength, pH | Fluoride (B91410) ions, defluorinated aromatics |

| Trifluoromethyl Aromatic Compounds | Variable Stability | Molecular Structure | Trifluoroacetic acid, intact parent molecule |

Hydrolytic Stability and Pathways

The trichloromethyl group attached to an aromatic ring is known to be susceptible to hydrolysis. Under appropriate conditions, this group can be hydrolyzed to a carboxylic acid group. google.combrainly.in This transformation would convert this compound into 2,4,5-trifluorobenzoic acid. The rate of this hydrolysis is dependent on factors such as pH and temperature. The fluorine atoms on the benzene ring are generally stable to hydrolysis under typical environmental conditions.

Biotic Transformation Processes

The biodegradation of halogenated organic compounds is a key process in their environmental removal. The presence of both chlorine and fluorine atoms in this compound will influence its susceptibility to microbial degradation.

Studies on chlorinated benzenes have shown that they can be biodegraded under both aerobic and anaerobic conditions. nih.govmicrobe.com Under aerobic conditions, the degradation of less chlorinated benzenes is often initiated by dioxygenase enzymes. microbe.com For more highly chlorinated compounds, degradation rates can be slower. bibliotekanauki.pl

Under anaerobic conditions, reductive dechlorination is a significant pathway for the degradation of highly chlorinated benzenes. nih.govmicrobe.com This process involves the sequential removal of chlorine atoms. The potential for anaerobic bacteria to dechlorinate the trichloromethyl group of this compound is a plausible degradation pathway.

The following table presents a summary of microbial degradation pathways for related halogenated compounds.

| Compound Class | Condition | Primary Degradation Pathway |

| Chlorinated Benzenes | Aerobic | Dioxygenase-initiated oxidation microbe.com |

| Chlorinated Benzenes | Anaerobic | Reductive dechlorination nih.govmicrobe.com |

| Fluorinated Aromatics | Aerobic | Potential for enzymatic defluorination researchgate.net |

Interactive Data Table: Biotic Degradation of Halogenated Aromatic Compounds This table is based on data from analogous compounds and is for illustrative purposes.

| Compound Type | Environmental Condition | Key Microbial Process | Typical End Products |

|---|---|---|---|

| Chlorinated Benzenes | Aerobic | Oxidation | Chlorocatechols, CO2, Chloride ions |

| Highly Chlorinated Benzenes | Anaerobic | Reductive Dechlorination | Less chlorinated benzenes, Benzene |

| Fluorinated Aromatics | Aerobic | Defluorination | Fluoride ions, hydroxylated aromatics |

Aerobic and Anaerobic Biodegradation Studies

Academic research into the biodegradation of halogenated benzenes has established distinct pathways under aerobic and anaerobic conditions. While no direct studies on this compound are available, the behavior of related compounds offers significant insights.

Under aerobic conditions , the biodegradation of chlorobenzenes containing four or fewer chlorine atoms is well-documented. nih.gov Bacteria, including species from the genera Burkholderia and Pseudomonas, can utilize these compounds as their sole source of carbon and energy. nih.gov The initial step in the aerobic degradation of many aromatic compounds is the action of dioxygenase enzymes. For instance, the aerobic metabolism of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds via the formation of 4-fluorocatechol (B1207897) and catechol. nih.gov Similarly, the degradation of 1,2,4-trichlorobenzene (B33124) is initiated by dioxygenases, leading to the formation of corresponding chlorocatechols. nih.gov However, compounds containing a trifluoromethyl group, such as m- and p-trifluoromethyl-benzoates, have been shown to undergo incomplete degradation by aerobic bacteria. nih.gov While ring-fission occurs, it results in the accumulation of a biochemically resistant trifluoromethyl muconate semialdehyde. nih.gov The high stability of the C-F bond in the trifluoromethyl group presents a significant challenge to complete microbial degradation. rsc.orgresearchgate.net

Anaerobic biodegradation of highly chlorinated benzenes typically proceeds through reductive dechlorination, where chlorine atoms are sequentially removed. nih.gov This process is often carried out by halorespiring bacteria, such as those from the genus Dehalococcoides. nih.gov While higher chlorinated benzenes are readily dehalogenated to less chlorinated forms, the process becomes less favorable for compounds with fewer chlorine atoms, and monochlorinated benzene is often resistant to anaerobic biotransformation. nih.gov Studies on fluorinated aromatic compounds have shown that while some fluorobenzoates can be degraded under denitrifying conditions, fluorophenols tend to be recalcitrant under various anaerobic conditions. nih.gov The strong carbon-fluorine bonds in the trifluoromethyl group are expected to be highly resistant to cleavage, potentially hindering anaerobic degradation pathways. rsc.orgunep.org

Table 1: Summary of Aerobic and Anaerobic Biodegradation Findings for Structurally Related Compounds

| Compound Class | Aerobic Biodegradation Findings | Anaerobic Biodegradation Findings | Key Microbial Genera |

|---|---|---|---|

| Chlorobenzenes | Initial attack by dioxygenases forming chlorocatechols. Mineralization of compounds with ≤4 Cl atoms is possible. | Reductive dechlorination of highly chlorinated congeners to less chlorinated ones. Monochlorobenzene is often recalcitrant. | Burkholderia, Pseudomonas, Dehalococcoides |

| Fluorobenzenes | Dioxygenase-mediated conversion to fluorocatechols and catechols. | Recalcitrant under many conditions. Some fluorobenzoates are degradable under denitrifying conditions. | Rhizobiales |

| Trifluoromethylated Aromatics | Incomplete degradation is common. Ring-fission can occur, but trifluoromethylated intermediates may accumulate. | Generally considered highly recalcitrant due to the stability of the C-F bonds. | Not well-documented |

Identification of Microbial Degradation Products and Pathways

The identification of microbial degradation products is crucial for elucidating the metabolic pathways involved. Based on studies of analogous compounds, a hypothetical degradation pathway for this compound can be proposed.

For the aerobic pathway , it is plausible that the initial attack would be on the aromatic ring by a dioxygenase enzyme, similar to the degradation of other chlorinated and fluorinated benzenes. nih.gov This would likely lead to the formation of hydroxylated intermediates. Given the presence of both fluoro- and chloro-substituents, the position of the initial enzymatic attack would be a critical determinant of the subsequent degradation steps. The trifluoromethyl group itself is generally stable, but the trichloromethyl group could potentially undergo transformation. However, research on trifluoromethyl-benzoates indicates that even after ring cleavage, the trifluoromethyl group can remain intact in the resulting aliphatic acid, which resists further degradation. nih.gov

In a potential anaerobic pathway , the most probable initial step would be the reductive dechlorination of the trichloromethyl group or the chlorine atoms on the benzene ring. This process would sequentially remove chlorine atoms, leading to less chlorinated intermediates. The fluorine atoms and the trifluoromethyl group would likely be more resistant to this process.

Table 2: Potential Microbial Degradation Products of Structurally Similar Compounds

| Parent Compound | Condition | Identified or Predicted Intermediates |

|---|---|---|

| Fluorobenzene | Aerobic | 4-Fluorocatechol, Catechol |

| 1,2,4-Trichlorobenzene | Aerobic | Chlorocatechols |

| m-Trifluoromethyl-benzoate | Aerobic | 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD) |

| Highly Chlorinated Benzenes | Anaerobic | Less chlorinated benzene congeners |

Development of Analytical Methodologies for Environmental Monitoring (Academic Research)

The development of robust analytical methods is essential for monitoring the presence and fate of halogenated aromatic compounds in the environment. While specific methods for this compound are not described in the literature, established techniques for other halogenated organic contaminants are directly applicable.

The most prevalent analytical techniques for the determination of halogenated aromatic compounds in environmental samples are gas chromatography (GC) and high-performance liquid chromatography (HPLC) . nih.gov These separation techniques are typically coupled with highly sensitive detectors.

For volatile and semi-volatile compounds like halogenated benzenes, GC is often the method of choice. Common detectors include:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.

Mass Spectrometry (MS): Provides definitive identification and quantification of the target analyte and its degradation products. High-resolution mass spectrometry (HRMS) can offer even greater specificity. chemistry-matters.com

HPLC is also widely used, particularly for less volatile or thermally labile compounds. It is often coupled with:

Ultraviolet (UV) Detector: Useful for aromatic compounds.

Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS): Offers high selectivity and sensitivity for complex environmental matrices.

Sample preparation is a critical step in the analytical process to extract and concentrate the analytes from environmental matrices such as water, soil, and sediment. Common techniques include:

Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE)

Solid-Phase Microextraction (SPME)

These extraction methods are then followed by the instrumental analysis described above. The choice of method depends on the specific properties of the analyte and the complexity of the sample matrix. nih.gov

Table 3: Common Analytical Techniques for Halogenated Aromatic Compounds

| Analytical Technique | Detector | Common Applications |

|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Quantification of trace levels of halogenated compounds. |

| Mass Spectrometry (MS) | Identification and quantification of a wide range of volatile and semi-volatile organic compounds. | |

| High-Resolution Mass Spectrometry (HRMS) | High-specificity analysis in complex matrices. | |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detector | Analysis of aromatic compounds. |

| Mass Spectrometry (MS/MS) | Sensitive and selective analysis of a broad range of contaminants, including less volatile compounds. |

Future Perspectives and Emerging Research Avenues for 1,2,4 Trifluoro 5 Trichloromethyl Benzene

Innovations in Sustainable Synthesis and Process Optimization

The future production of 1,2,4-Trifluoro-5-(trichloromethyl)benzene will likely be driven by the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. Current synthetic routes for similar halogenated compounds often rely on harsh conditions or catalysts that are difficult to recover. Emerging research is expected to target these limitations.

One promising avenue is the use of ionic liquids as recyclable catalysts and solvents. For instance, the synthesis of the related compound 2,4-dichloro-5-fluoro(trichloromethyl)benzene has been successfully demonstrated using an ionic liquid, 1,2-bis(N-methylimidazolium)ethane chloroaluminate, which can be easily recovered and reused. patsnap.comgoogle.com This approach not only improves yield but also significantly reduces acidic waste streams compared to traditional methods involving large amounts of aluminum trichloride. google.com Future research could adapt such ionic liquid systems for the specific synthesis of this compound.

Further process optimization may involve the adoption of continuous flow chemistry. This technology offers superior control over reaction parameters like temperature and pressure, enhances safety, and can lead to higher purity products, minimizing the need for extensive downstream processing.

| Strategy | Potential Advantage | Research Focus |

| Ionic Liquid Catalysis | Recyclable catalyst, reduced acidic waste, potentially higher yields. google.com | Adapting and optimizing ionic liquid systems for the trichloromethylation of 1,2,4-trifluorobenzene (B1293510). |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved product purity. | Development of a continuous flow process for the synthesis and purification of the target compound. |

| Alternative Chlorinating Agents | Use of less hazardous or more selective reagents to replace traditional methods like photochlorination. | Investigating novel, solid-supported, or enzyme-based chlorination catalysts. |

Discovery of Novel Reactivity Patterns and Catalytic Applications

The electronic properties of this compound, shaped by the strongly electron-withdrawing fluorine atoms and the trichloromethyl group, suggest a unique reactivity profile that is ripe for exploration. nih.gov The benzene (B151609) ring is expected to be highly deactivated towards electrophilic aromatic substitution. msu.edu Conversely, it should be activated for nucleophilic aromatic substitution, where one or more fluorine atoms could potentially be displaced by a suitable nucleophile.

Future research will likely focus on mapping these reactivity patterns. For example, investigating its behavior in metal-catalyzed cross-coupling reactions (like Suzuki or Ullmann couplings) could open pathways to new, complex molecules that are otherwise difficult to synthesize. Furthermore, the specific arrangement of substituents could lead to novel regioselectivity in these reactions.

The potential for this compound to participate in [3+2] cycloaddition reactions, a topic studied for related trifluoromethyl-vinyl-benzene compounds using Molecular Electron Density Theory (MEDT), presents another exciting frontier. researchgate.netnih.gov Understanding how the trichloromethyl group influences the electronic landscape and reaction barriers in such cycloadditions could lead to the synthesis of novel heterocyclic structures.

| Reaction Type | Expected Behavior | Potential Outcome |

| Nucleophilic Aromatic Substitution | The electron-deficient ring should be susceptible to attack by nucleophiles. | Synthesis of new derivatives by replacing one or more fluorine atoms. |

| Metal-Catalyzed Cross-Coupling | The C-F or C-Cl bonds could be activated by transition metal catalysts. | Formation of C-C or C-heteroatom bonds, creating complex molecular scaffolds. |

| Cycloaddition Reactions | The electronic nature of the ring could influence its participation as a dienophile or dipolarophile. | Creation of novel heterocyclic compounds with potential biological or material applications. researchgate.net |

| Selective Reduction | Controlled reduction of the trichloromethyl group to dichloromethyl or chloromethyl. | Access to a wider range of functionalized building blocks. |

Integration into Next-Generation Functional Materials

The combination of high fluorine content and a reactive trichloromethyl handle makes this compound a compelling building block for advanced functional materials. Fluorinated compounds are well-known for their use in creating materials with enhanced thermal stability and chemical resistance. nbinno.com

One of the most direct applications is its use as an additive or monomer in the synthesis of fluorinated polymers. nbinno.com Its incorporation could impart desirable properties such as hydrophobicity, low refractive index, and high thermal stability. The trichloromethyl group can serve as a site for further polymerization or cross-linking, allowing for the creation of robust polymer networks.

Beyond polymers, its unique dipolar characteristics could be exploited in the design of liquid crystals or materials for organic electronics. The specific substitution pattern influences molecular packing and electronic properties, which are critical for these applications. Research in this area would involve synthesizing derivatives and evaluating their physical and electronic properties.

| Material Class | Potential Role of the Compound | Resulting Material Property |

| Fluoropolymers | Monomer or additive. nbinno.com | Enhanced thermal stability, chemical resistance, hydrophobicity. nbinno.com |

| Liquid Crystals | Core structural component. | Tailoring of mesophase behavior and dielectric properties. |

| Organic Electronics | Building block for semiconductors or dielectrics. | Modification of electronic energy levels and charge transport properties. |

| Agrochemicals & Pharmaceuticals | Key intermediate. nbinno.com | The trifluorophenyl and trichloromethyl motifs are important in many bioactive molecules. nbinno.comacs.org |

Advanced Computational Chemistry for Deeper Mechanistic Understanding and Predictive Modeling

As experimental explorations advance, computational chemistry will be an indispensable tool for gaining a deeper understanding of this compound at a molecular level. Techniques such as Density Functional Theory (DFT) are powerful for predicting the outcomes of unknown reactions and elucidating complex mechanisms.

Future computational studies could focus on several key areas. Firstly, calculating the electron density distribution and molecular electrostatic potential would provide a clear picture of the molecule's reactive sites, confirming the expected susceptibility to nucleophilic attack. Secondly, modeling reaction pathways for potential synthetic transformations can help predict activation energies and identify the most plausible mechanisms, thereby guiding experimental design. researchgate.net This approach has been used successfully to study the regioselectivity in reactions of similar molecules. nih.gov

Predictive modeling can also be applied to forecast the properties of materials derived from this compound. By simulating how the molecule interacts with itself and other molecules in a polymer or crystal lattice, researchers can predict material properties like thermal stability, mechanical strength, and electronic band structure before undertaking lengthy and costly experimental synthesis.

| Computational Method | Application | Insight Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathway modeling. | Understanding of reactivity, prediction of reaction outcomes, elucidation of mechanisms. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion in bulk materials (e.g., polymers). | Prediction of physical properties like glass transition temperature and mechanical modulus. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological activity or environmental toxicity. | Prediction of potential bioactivity or environmental risks to guide development. |

| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes during a reaction. | Detailed understanding of bond formation and reaction mechanisms in processes like cycloadditions. nih.gov |

Comprehensive Environmental Research Methodologies

The widespread use of fluorinated and chlorinated compounds has raised concerns about their environmental persistence, bioaccumulation, and potential toxicity. nih.govnumberanalytics.com Given the stability of the carbon-fluorine bond, it is crucial to develop a comprehensive understanding of the environmental fate of this compound. numberanalytics.com

Future research must establish robust analytical methods for its detection in various environmental matrices, including water, soil, and air. This would likely involve techniques like gas chromatography-mass spectrometry (GC/MS). dioxin20xx.org

Studies on its degradation are paramount. Research on related compounds like 1,2,4-trichlorobenzene (B33124) has shown that while aerobic degradation is often slow, anaerobic degradation via reductive dechlorination can occur. cdc.gov Microbial degradation is another key pathway to investigate; for example, Pseudomonas strains have been shown to be capable of mineralizing chlorinated benzenes through dioxygenation. nih.govnih.govresearchgate.net Future studies could explore the potential for specific microbial consortia to break down this compound, identifying the metabolic pathways and enzymatic processes involved.

| Research Area | Methodology | Objective |

| Environmental Fate & Transport | Laboratory simulation studies (e.g., hydrolysis, photolysis) and field monitoring. | Determine persistence in air, water, and soil; assess potential for long-range transport. cdc.gov |

| Biodegradation | Incubation with microbial cultures from contaminated sites; genomic and enzymatic analysis. | Identify microorganisms and metabolic pathways capable of degrading the compound. nih.govresearchgate.net |

| Toxicity & Bioaccumulation | Aquatic and terrestrial organism toxicity testing; bioconcentration factor (BCF) studies. | Evaluate potential risks to ecosystems and the food chain. numberanalytics.comscholaris.ca |

| Analytical Method Development | Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC). | Create sensitive and specific methods for quantifying the compound in environmental samples. dioxin20xx.org |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2,4-Trifluoro-5-(trichloromethyl)benzene in laboratory settings?